molecular formula C19H23NO5S B15012326 Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B15012326
M. Wt: 377.5 g/mol
InChI Key: RGIKTRVMCKAJIG-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including an ethyl ester, a dimethoxyphenyl group, and an acetamido group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction, where the thiophene ring is acylated with a 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Acetamidation: The acetamido group is introduced through an amide formation reaction, typically using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products:

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols, amines, and reduced thiophene derivatives.

    Substitution: Various substituted thiophene derivatives with altered functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Material Science: It can be incorporated into polymers and other materials to modify their electronic and optical properties.

Biology:

    Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions due to its unique functional groups.

    Drug Development: Its structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine:

    Therapeutics: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.

    Agrochemicals: The compound may find applications in the development of new agrochemicals with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways and enzyme activities.

Comparison with Similar Compounds

Uniqueness: ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H23NO5S

Molecular Weight

377.5 g/mol

IUPAC Name

ethyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C19H23NO5S/c1-6-25-19(22)17-11(2)12(3)26-18(17)20-16(21)10-13-7-8-14(23-4)15(9-13)24-5/h7-9H,6,10H2,1-5H3,(H,20,21)

InChI Key

RGIKTRVMCKAJIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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